molecular formula C12H22N2O4 B6343190 O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate CAS No. 1352719-64-2

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate

Cat. No.: B6343190
CAS No.: 1352719-64-2
M. Wt: 258.31 g/mol
InChI Key: JFCNGYNPDVUMGR-UHFFFAOYSA-N
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Description

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with tert-butyl and methyl groups, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl and methyl ester groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-Butyl O2-ethyl 5-methylpiperazine-1,2-dicarboxylate
  • O1-tert-Butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate

Uniqueness

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperazine ring, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-methylpiperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-8-7-14(11(16)18-12(2,3)4)9(6-13-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCNGYNPDVUMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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